

Dimidazon Herbicide: A Comprehensive Technical Guide on Physicochemical Properties

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Compound of Interest

Compound Name: *Dimidazon*

Cat. No.: *B1332498*

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Introduction

Dimidazon is a synthetically derived herbicide belonging to the pyridazinone chemical class.^[1]^[2] Developed in the 1980s-1990s, it functions as a selective, contact herbicide primarily by inhibiting photosystem II, a critical process in plant photosynthesis.^[1]^[2] This technical guide provides an in-depth overview of the known physicochemical properties of **Dimidazon**, outlines standard experimental protocols for their determination, and visually represents its mechanism of action. While specific experimental values for some of **Dimidazon**'s properties are not readily available in public databases, this guide presents the available information and details the standardized methodologies used in the agrochemical industry for such assessments.

Physicochemical Properties of Dimidazon

The following tables summarize the available chemical identification and physicochemical data for **Dimidazon**.

Chemical Identification

Property	Value	Source
Preferred Identification Name (PIN)	4,5-dimethoxy-2-phenylpyridazin-3(2H)-one	[1] [2]
IUPAC Name	4,5-dimethoxy-2-phenylpyridazin-3(2H)-one	[1] [2]
CAS Name	4,5-dimethoxy-2-phenyl-3(2H)-pyridazinone	[1] [2]
CAS Registry Number	3295-78-1	[1] [2] [3]
Chemical Formula	C ₁₂ H ₁₂ N ₂ O ₃	[1] [2]
Molecular Mass	232.24 g/mol	[1] [2] [3]
Canonical SMILES	<chem>COC1=C(C(=O)N(N=C1)C2=CC=CC=C2)OC</chem>	[1]
InChI	InChI=1S/C12H12N2O3/c1-16-10-8-13-14(12(15)11(10)17-2)9-6-4-3-5-7-9/h3-8H,1-2H3	[1] [2]
InChIKey	NEFZKJCNHBOXWLP-UHFFFAOYSA-N	[1] [2]

Physicochemical Data

Property	Value	Source
Physical State	Solid	[1][2]
Density	1.2 g/mL	[1]
Melting Point	Not available	
Boiling Point	Not available	
Water Solubility	Not available	
Vapor Pressure	Not available	
Octanol-Water Partition Coefficient (Log P)	Not available	

Experimental Protocols for Determining Physicochemical Properties

The determination of physicochemical properties of herbicides is crucial for assessing their environmental fate and potential biological activity. The following are detailed methodologies for key experiments, based on internationally recognized OECD (Organisation for Economic Co-operation and Development) Guidelines for the Testing of Chemicals.[4]

Melting Point/Melting Range (OECD Guideline 102)

This guideline describes several methods for determining the melting point of a substance, which is the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure.[5][6]

- **Capillary Method:** A small amount of the finely powdered solid substance is packed into a capillary tube. The tube is then heated in a controlled manner in a liquid bath or a metal block apparatus.[7][8][9] The temperatures at which melting begins and is complete are recorded.
- **Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA):** These thermo-analytical techniques measure the difference in heat flow (DSC) or temperature (DTA) between the sample and a reference material as a function of temperature. An

endothermic peak indicates melting, and the peak temperature is taken as the melting point.

[\[7\]](#)[\[8\]](#)

Boiling Point (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[\[10\]](#)[\[11\]](#)

- **Ebulliometer Method:** This method involves measuring the boiling temperature of the liquid in an ebulliometer, an apparatus designed for precise boiling point determination.
- **Dynamic Method:** The boiling point is determined by measuring the temperature at which the substance's vapor pressure equals a specific applied pressure.[\[12\]](#)[\[13\]](#)
- **Distillation Method:** For substances that can be distilled without decomposition, the boiling point is determined during distillation by measuring the temperature of the vapor that is in equilibrium with the boiling liquid.[\[12\]](#)

Water Solubility (OECD Guideline 105)

Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.[\[14\]](#)[\[15\]](#)

- **Flask Method:** A surplus of the test substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method. This method is generally suitable for solubilities above 10 mg/L.[\[16\]](#)
- **Column Elution Method:** A column is filled with an inert support material coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it becomes constant, which represents the saturation solubility. This method is suitable for substances with low water solubility.[\[16\]](#)

Vapor Pressure (OECD Guideline 104)

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature.[\[17\]](#)[\[18\]](#)

- **Dynamic Method (Cottrell's Method):** This method involves measuring the boiling temperatures of the substance at different pressures.[\[13\]](#)[\[19\]](#)
- **Static Method:** The substance is placed in a sealed container with a pressure measuring device, and the pressure is measured at thermal equilibrium.[\[19\]](#)
- **Gas Saturation Method:** A stream of inert gas is passed through or over the substance at a known rate, becoming saturated with its vapor. The amount of substance transported by the gas is determined, and the vapor pressure is calculated.[\[13\]](#)[\[19\]](#)

Partition Coefficient (n-octanol/water) (OECD Guidelines 107, 117, 123)

The n-octanol/water partition coefficient (K_{ow} or P_{ow}) is a measure of a chemical's lipophilicity and is defined as the ratio of its concentration in the n-octanol phase to its concentration in the aqueous phase at equilibrium.[\[20\]](#)[\[21\]](#)

- **Shake Flask Method (OECD 107):** A solution of the substance in either n-octanol or water is shaken with the other immiscible solvent until equilibrium is reached. The concentrations of the substance in both phases are then measured to calculate the partition coefficient. This method is suitable for log P_{ow} values between -2 and 4.[\[20\]](#)[\[21\]](#)[\[22\]](#)
- **HPLC Method (OECD 117):** This method uses high-performance liquid chromatography to estimate the partition coefficient by correlating the retention time of the substance on a reverse-phase column with the known log P_{ow} values of reference compounds. It is suitable for log P_{ow} values between 0 and 6.[\[20\]](#)[\[21\]](#)[\[22\]](#)
- **Slow-Stirring Method (OECD 123):** This method is designed for highly lipophilic substances (log P_{ow} up to 8.2). The two phases are gently stirred to avoid the formation of microdroplets, allowing for a more accurate determination of the partition coefficient for these compounds.[\[20\]](#)[\[23\]](#)

Mechanism of Action: Inhibition of Photosystem II

Dimidazon, like other pyridazinone herbicides, exerts its phytotoxic effects by inhibiting photosynthesis.[\[1\]](#)[\[2\]](#)[\[24\]](#) Specifically, it targets Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.

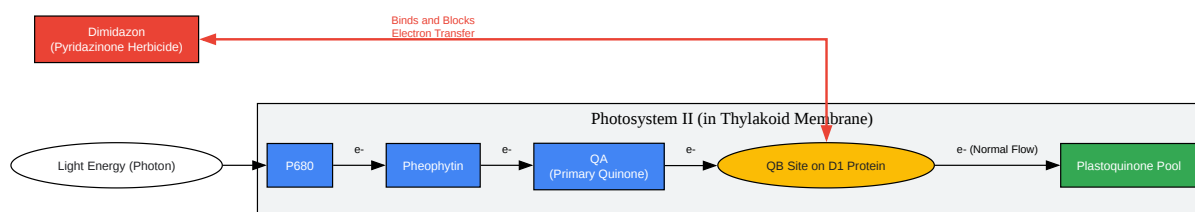
The primary function of PSII is to use light energy to split water molecules, releasing electrons, protons, and oxygen. These electrons are then passed along an electron transport chain.

Dimidazon disrupts this process by binding to the D1 protein within the PSII complex.[24][25]

[26] This binding event blocks the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB).[1] The interruption of the electron transport chain halts the production of ATP and NADPH, which are essential for carbon fixation and plant growth.[26]

The blockage also leads to the formation of reactive oxygen species, which cause rapid cellular damage, leading to the characteristic symptoms of chlorosis and necrosis observed in susceptible plants.[24][25]

Signaling Pathway Diagram

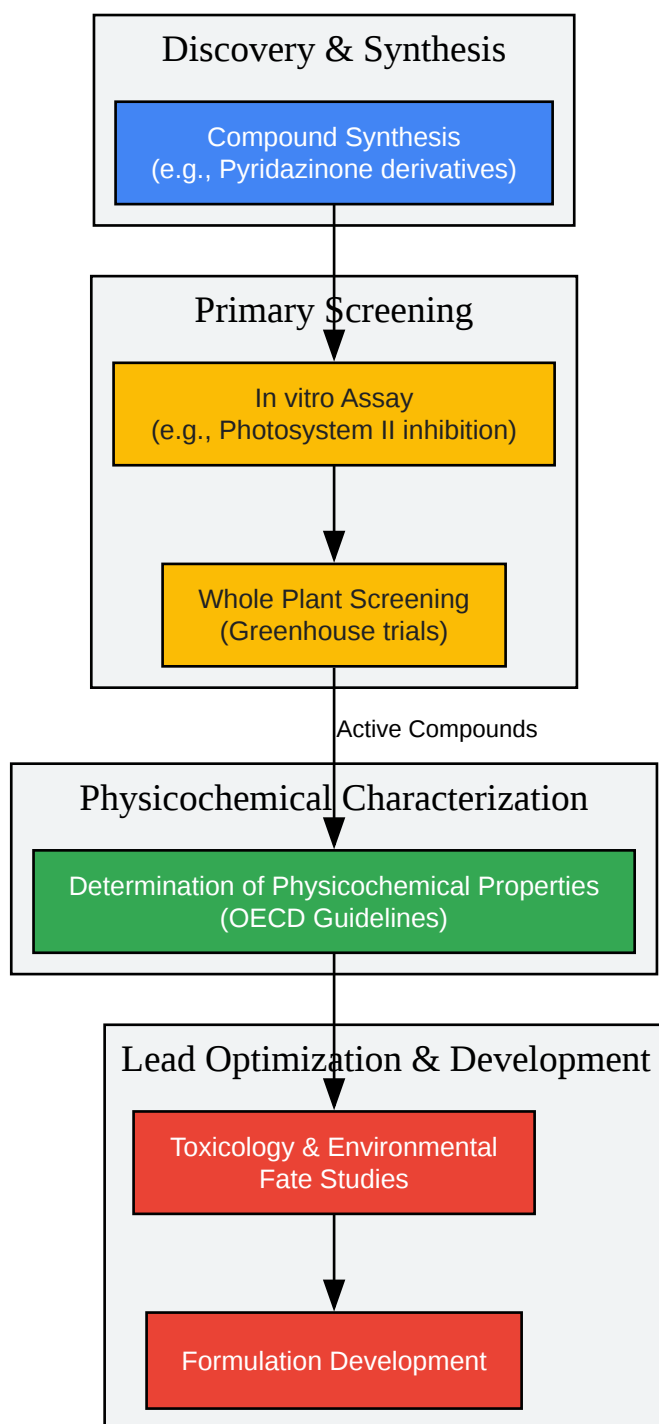


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Caption: Inhibition of electron transport in Photosystem II by **Dimidazon**.

Experimental Workflow for Herbicide Screening

The process of identifying and characterizing new herbicidal compounds often follows a structured workflow.



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Caption: A generalized workflow for herbicide discovery and development.

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